![molecular formula C21H20N2O2 B1271421 4-Cyano-1-N-Fmoc-piperidine CAS No. 391248-16-1](/img/structure/B1271421.png)
4-Cyano-1-N-Fmoc-piperidine
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Overview
Description
4-Cyano-1-N-Fmoc-piperidine, also known as Fmoc-CN-piperidine, is a heterocyclic organic compound that contains a piperidine ring substituted with a cyano and an N-(9-fluorenylmethoxycarbonyl) protecting group. It has a molecular weight of 332.4 and its IUPAC name is 9H-fluoren-9-ylmethyl 4-cyano-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular formula of 4-Cyano-1-N-Fmoc-piperidine is C21H20N2O2 . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a cyano group and an N-(9-fluorenylmethoxycarbonyl) protecting group.Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
“4-Cyano-1-N-Fmoc-piperidine” is used in the Fmoc strategy of Solid Phase Peptide Synthesis (SPPS), which is the most used strategy in SPPS and remains valid even forty years after its implementation . In this method, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin .
Deprotection Reagents
The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis. 9-Fluorenylmethoxycarbonyl (Fmoc) removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .
Peptide Characterization
Peptides synthesized using “4-Cyano-1-N-Fmoc-piperidine” were characterized by high-performance liquid chromatography (HPLC), mass spectrometry and circular dichroism in order to determine purity, presence of byproducts, and the secondary structure of the resulting peptides .
Microwave-Assisted Peptide Synthesis
This compound is used in microwave-assisted peptide synthesis to investigate if the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) and, therefore, can replace it .
Therapeutics and Research Purposes
Synthetic peptides are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
Chemical Synthesis of Biologically Active Peptides
Chemical synthesis of biologically active peptides may provide enough material for additional study, structure-activity relationships, or result in new analogues with improved properties .
Mechanism of Action
Future Directions
Future research in the synthesis of 4-Cyano-1-N-Fmoc-piperidine is focused on finding less harmful and more efficient methods for Fmoc removal. One such method involves the use of diluted 4-methylpiperidine, which has been shown to be effective and less harmful to the environment and humans . Another direction is the use of ionic liquids for Fmoc removal, which can provide a complementary method for Fmoc deprotection in solution phase peptide synthesis .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKRSBORLJDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374096 |
Source
|
Record name | 4-Cyano-1-N-Fmoc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-N-Fmoc-piperidine | |
CAS RN |
391248-16-1 |
Source
|
Record name | 4-Cyano-1-N-Fmoc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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